Cas no 150304-11-3 ([1,1'-Biphenyl]-4-ol,2,2',3',5',6'-pentachloro-)
150304-11-3 structure
Product Name:[1,1'-Biphenyl]-4-ol,2,2',3',5',6'-pentachloro-
Numero CAS:150304-11-3
MF:C12H5Cl5O
MW:342.432498693466
CID:205329
PubChem ID:644182
Update Time:2025-04-19
[1,1'-Biphenyl]-4-ol,2,2',3',5',6'-pentachloro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,1'-Biphenyl]-4-ol,2,2',3',5',6'-pentachloro-
- 3-chloro-4-(2,3,5,6-tetrachlorophenyl)phenol
- 2,2',3',5',6'-Pentachloro-4-biphenylol
- 2,2',3',5',6'-pentachlorobiphenyl-4-ol
- 4-Hydroxy-2,2',3',5',6'-pentachlorobiphenyl
- CHEMBL4059542
- C14375
- NS00123957
- DTXSID00349320
- 2,2',3',5',6'-Pentachloro[1,1'-biphenyl]-4-ol
- [1,1'-biphenyl]-4-ol, 2,2',3',5',6'-pentachloro-
- [1,1'-Biphenyl]-4-ol, 2,2',3',5',6'-pentachloro- (9CI)
- 150304-11-3
-
- Inchi: 1S/C12H5Cl5O/c13-7-3-5(18)1-2-6(7)10-11(16)8(14)4-9(15)12(10)17/h1-4,18H
- Chiave InChI: OAQUWXNGKQXRIX-UHFFFAOYSA-N
- Sorrisi: ClC1C(=CC(=C(C=1C1C=CC(=CC=1Cl)O)Cl)Cl)Cl
Proprietà calcolate
- Massa esatta: 339.87855
- Massa monoisotopica: 339.878
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 276
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.9
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Densità: 1.608
- Punto di ebollizione: 393.8°C at 760 mmHg
- Punto di infiammabilità: 192°C
- Indice di rifrazione: 1.645
- PSA: 20.23
[1,1'-Biphenyl]-4-ol,2,2',3',5',6'-pentachloro- Letteratura correlata
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
150304-11-3 ([1,1'-Biphenyl]-4-ol,2,2',3',5',6'-pentachloro-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso